4-(Methylsulfonyl)phenol

pKa Acidity Electron-Withdrawing Effect

4-(Methylsulfonyl)phenol (CAS 14763-60-1), also referred to as 4-hydroxyphenyl methyl sulfone, is a para-substituted phenolic compound bearing a methylsulfonyl (–SO₂CH₃) electron-withdrawing group. With a molecular formula of C₇H₈O₃S and a molecular weight of 172.20 g/mol, it is supplied as a tan to pink-brown crystalline powder with a melting point of 90–95 °C and a typical commercial purity of ≥98% (GC).

Molecular Formula C7H8O3S
Molecular Weight 172.2 g/mol
CAS No. 14763-60-1
Cat. No. B050025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)phenol
CAS14763-60-1
Synonyms4-(Methanesulfonyl)phenol;  4-Hydroxyphenyl Methyl Sulfone;  p-(Methanesulfonyl)phenol;  p-(Methylsulfonyl)phenol;  p-Hydroxyphenyl Methyl Sulfone
Molecular FormulaC7H8O3S
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3
InChIKeyKECCFSZFXLAGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)phenol (CAS 14763-60-1): Physicochemical Identity and Core Procurement Parameters


4-(Methylsulfonyl)phenol (CAS 14763-60-1), also referred to as 4-hydroxyphenyl methyl sulfone, is a para-substituted phenolic compound bearing a methylsulfonyl (–SO₂CH₃) electron-withdrawing group . With a molecular formula of C₇H₈O₃S and a molecular weight of 172.20 g/mol, it is supplied as a tan to pink-brown crystalline powder with a melting point of 90–95 °C and a typical commercial purity of ≥98% (GC) . The compound exhibits a pKa of 7.83 at 25 °C, limited water solubility, and solubility in organic solvents including DMSO, methanol, and dichloromethane . Its primary documented roles are as a synthetic intermediate in pharmaceutical programs—including GPR119 agonist and glucokinase activator development—and as a building block for sulfone-containing agrochemicals .

Why 4-(Methylsulfonyl)phenol Cannot Be Interchanged with 4-(Methylthio)phenol or 4-Nitrophenol in Structure-Activity-Driven Procurement


The methylsulfonyl substituent imposes a fundamentally different electronic landscape on the phenol scaffold compared to its common in-class analogs. Hammett σₚₐᵣₐ constants for –SO₂CH₃ range from +0.73 to +1.15, substantially exceeding the values for –SCH₃ (σₚₐᵣₐ ≈ 0.00) and occupying an intermediate position relative to –NO₂ (σₚₐᵣₐ ≈ +0.78) . This electronic divergence manifests in a pKa shift of approximately 1.7 log units relative to 4-(methylthio)phenol (pKa 9.53 versus 7.83), translating to a ~50-fold difference in phenol acidity that directly impacts nucleophilicity, hydrogen-bond donor strength, and ionization state at physiological pH . Furthermore, the sulfone group introduces three hydrogen-bond acceptor sites (versus one for the thioether analog), substantially altering molecular recognition and solvation properties . These quantifiable differences ensure that 4-(methylsulfonyl)phenol cannot be treated as a drop-in replacement for its thioether, sulfoxide, or nitro-substituted counterparts in any application where charge distribution, metabolic stability, or target engagement is sensitive to substituent electronic parameters.

Quantitative Differentiation of 4-(Methylsulfonyl)phenol Relative to Its Closest Structural Analogs


Phenol Acidity (pKa): 4-(Methylsulfonyl)phenol Is 1.70 pKa Units More Acidic Than 4-(Methylthio)phenol

The para-methylsulfonyl group substantially enhances phenol acidity relative to the para-methylthio analog. The target compound exhibits a pKa of 7.83 at 25 °C , compared with a pKa of 9.53 for 4-(methylthio)phenol under the same conditions . This 1.70-unit difference corresponds to an approximately 50-fold higher acidity (ΔpKa = 1.70 → Ka ratio ≈ 50:1). For additional context, 4-nitrophenol—a classical electron-withdrawing benchmark—has a pKa of 7.15 , placing the methylsulfonyl substituent's acid-strengthening effect intermediate between –SCH₃ and –NO₂.

pKa Acidity Electron-Withdrawing Effect Substituent Effect

Hammett Substituent Constant: Methylsulfonyl Provides Stronger Electron-Withdrawal Than Methylthio and Is Tunable by Measurement Context

The electron-withdrawing capacity of the para-methylsulfonyl group has been experimentally determined via the Hammett equation. Reported σₚₐᵣₐ values are +1.15 (measured on substituted phenol/aniline systems) and +0.73 (measured on substituted benzoic acid), with σₘₑₜₐ = 0.615 . By comparison, the para-methylthio group (–SCH₃) has a σₚₐᵣₐ of approximately 0.00 (essentially neutral), while the para-nitro group (–NO₂) has a well-established σₚₐᵣₐ of +0.78 . This places –SO₂CH₃ among the strongest neutral electron-withdrawing groups available for phenol functionalization, exceeding the electron-withdrawing power of –NO₂ in phenol-based measurement systems.

Hammett Equation Sigma Constant Electronic Effect QSAR

Lipophilicity (LogP): 4-(Methylsulfonyl)phenol Is Approximately 0.9 LogP Units More Hydrophilic Than 4-(Methylthio)phenol

Conversion of the thioether (–SCH₃) to the sulfone (–SO₂CH₃) dramatically alters lipophilicity. 4-(Methylsulfonyl)phenol has an estimated LogP of 0.886 , while 4-(methylthio)phenol has a measured LogP of 1.78 . This ΔLogP of approximately –0.9 units represents a roughly 8-fold reduction in organic/aqueous partition coefficient. The sulfone also displays a computed ACD/LogP of 0.23 , contrasting with the ACD/LogP of 1.65 for the ortho-ethyl-substituted analog 4-ethyl-2-(methylsulfonyl)phenol, indicating that the sulfone group itself—independent of additional alkyl substitution—suppresses lipophilicity.

LogP Lipophilicity Partition Coefficient Drug-Likeness

Water Solubility: 4-(Methylsulfonyl)phenol Is >17-Fold Less Water-Soluble Than 4-(Methylthio)phenol

Despite its lower LogP (suggesting greater hydrophilicity), 4-(methylsulfonyl)phenol exhibits markedly lower absolute water solubility than its thioether precursor. The target compound is described as having only 'slight' water solubility , whereas 4-(methylthio)phenol has a reported water solubility of 9.59 g/L . This apparent paradox arises from the higher crystal lattice energy of the sulfone (melting point 90–95 °C versus 84–86 °C for the thioether) and the strongly dipolar nature of the sulfone group, which enhances intermolecular interactions in the solid state . The practical consequence is that the sulfone requires different solvent systems for reactions and purifications.

Aqueous Solubility Crystallization Formulation Process Chemistry

Validated Synthetic Utility: 4-(Methylsulfonyl)phenol as a Documented Intermediate in GPR119 Agonist and Glucokinase Activator Programs

4-(Methylsulfonyl)phenol is explicitly documented as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that function as GPR119 agonists, a target for type 2 diabetes and obesity . It is also used in the preparation of 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators, another validated antidiabetic target . In a patent exemplifying GPR119 agonist synthesis (US20170291910A1), 4-(methylsulfonyl)phenol is coupled via its phenolic oxygen to construct 5-(4-(methylsulfonyl)phenoxy)-thiazolo[5,4-b]pyridine scaffolds . This contrasts with 4-(methylthio)phenol, which lacks comparable documentation in these specific therapeutic programs; the sulfone oxidation state is structurally required to achieve the target pharmacophore's electronic profile.

GPR119 Agonist Glucokinase Activator Type 2 Diabetes Pharmaceutical Intermediate

High-Confidence Application Scenarios for 4-(Methylsulfonyl)phenol Based on Quantifiable Differentiation Evidence


Medicinal Chemistry: GPR119 Agonist and Glucokinase Activator Lead Optimization Programs

Research teams developing small-molecule GPR119 agonists or glucokinase activators for type 2 diabetes should prioritize 4-(methylsulfonyl)phenol as the phenolic coupling partner. The documented synthetic precedent in pyrazolo[3,4-d]pyrimidine and 2-(pyridine-2-yl)-1H-benzimidazole series provides validated reaction conditions, reducing route-scouting timelines. The sulfone's electron-withdrawing character (σₚₐᵣₐ = +1.15) and intermediate pKa (7.83) position the phenolic oxygen for efficient nucleophilic coupling while maintaining sufficient hydrogen-bond acceptor capacity (three acceptor sites) for target engagement . The lower LogP (0.89) relative to thioether analogs also favors aqueous solubility of coupled products, a desirable feature for oral antidiabetic agents .

Agrochemical Intermediate: Florfenicol and Sulfone-Containing Pesticide Synthesis

The methylsulfonylphenyl motif is a critical pharmacophoric element in florfenicol, a broad-spectrum veterinary antibiotic. 4-(Methylsulfonyl)phenol serves as a precursor to 4-(methylsulfonyl)benzaldehyde, which is used in chiral catalytic synthesis of the florfenicol intermediate (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propylene glycol . The sulfone's metabolic stability—resistant to reductive metabolism that plagues thioether and sulfoxide analogs—makes it the preferred oxidation state for agrochemical active ingredients requiring environmental persistence . Procurement for agrochemical intermediate production should specify the sulfone rather than the thioether to avoid an additional oxidation step and ensure the correct oxidation state in the final active ingredient.

Physical Organic Chemistry: Hammett Analysis and Substituent Effect Studies

The quantitatively characterized Hammett σ constants for the methylsulfonyl group (σₘₑₜₐ = 0.615; σₚₐᵣₐ = +0.73 to +1.15 depending on the measurement system) make 4-(methylsulfonyl)phenol a well-defined probe for linear free-energy relationship (LFER) studies . The dual σₚₐᵣₐ values reflect the sulfone's ability to act as both an inductive and a resonance electron-withdrawing group, a property not shared by –SCH₃ or –NO₂ to the same extent. Researchers investigating substituent electronic effects on reaction mechanisms or spectroscopic properties can use this compound as a calibrated electron-withdrawing reference point that bridges the gap between moderately withdrawing (–COCH₃, σₚₐᵣₐ ≈ +0.50) and strongly withdrawing (–NO₂, σₚₐᵣₐ ≈ +0.78) substituents.

Process Chemistry: Crystallization and Purification Method Development

The pronounced difference in water solubility and melting point between 4-(methylsulfonyl)phenol (slight solubility; mp 90–95 °C) and 4-(methylthio)phenol (9.59 g/L; mp 84–86 °C) dictates distinct crystallization and workup strategies . The sulfone's higher melting point and lower solubility enable direct crystallization from aqueous-organic mixtures following oxidation of the thioether precursor, a purification advantage exploited in the reported 96%-yield synthesis using Oxone in ethanol/water . Process development groups should anticipate that the sulfone product will crystallize more readily but require different solvent ratios than the thioether starting material, and should design isolation protocols accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylsulfonyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.